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N-[1-(3-Aminophenyl)ethyl]acetamide sulfate

Catalog No.
S3706708
CAS No.
1332530-69-4
M.F
C10H16N2O5S
M. Wt
276.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate

CAS Number

1332530-69-4

Product Name

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate

IUPAC Name

N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid

Molecular Formula

C10H16N2O5S

Molecular Weight

276.31 g/mol

InChI

InChI=1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4)

InChI Key

ASOPKFSIFGFZFE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O

The exact mass of the compound N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is 276.07799279 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is a chemical compound characterized by the molecular formula C10H14N2OH2O4SC_{10}H_{14}N_{2}O\cdot H_{2}O_{4}S and a molecular weight of approximately 276.31 g/mol. This compound exists as a sulfate salt of N-[1-(3-aminophenyl)ethyl]acetamide, which is notable for its diverse applications across various scientific fields, including chemistry, biology, and medicine. It is primarily utilized as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: Reduction reactions can convert the compound into primary or secondary amines.
  • Substitution: Electrophilic substitution can occur on the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution Reagents: Bromine or nitric acid under controlled conditions.

Major Products Formed

The reactions involving N-[1-(3-Aminophenyl)ethyl]acetamide sulfate can produce:

  • Nitro derivatives through oxidation.
  • Amine derivatives through reduction.
  • Halogenated or nitrated aromatic compounds through substitution.

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate exhibits significant biological activity, primarily through its role as an enzyme inhibitor. By binding to specific enzymes' active sites, it can prevent their normal function, thereby influencing various biochemical pathways. This mechanism may lead to alterations in cellular processes, making it a subject of interest in pharmacological research.

Laboratory Synthesis

The synthesis of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate typically involves:

  • Reacting 3-aminophenylethylamine with acetic anhydride to form N-[1-(3-aminophenyl)ethyl]acetamide.
  • Reacting the resulting amide with sulfuric acid to produce the sulfate salt.

Industrial Production

Industrial methods for producing this compound mirror laboratory techniques but are scaled for larger quantities. Careful control of reaction conditions such as temperature and pH is essential to ensure high yields and purity .

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate has a broad range of applications:

  • Chemistry: Serves as a building block in organic synthesis and as an intermediate in various chemical preparations.
  • Biology: Utilized in studies examining enzyme interactions and protein modifications.
  • Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
  • Industry: Employed in producing dyes, pigments, and other industrial chemicals .

Studies on N-[1-(3-Aminophenyl)ethyl]acetamide sulfate's interactions reveal its capacity to bind with specific molecular targets, affecting enzyme activities and cellular signaling pathways. These interactions are crucial for understanding its biological effects and potential therapeutic applications .

Similar Compounds

Several compounds share structural similarities with N-[1-(3-Aminophenyl)ethyl]acetamide sulfate:

  • N-[1-(4-Aminophenyl)ethyl]acetamide
  • N-[1-(2-Aminophenyl)ethyl]acetamide
  • N-[1-(3-Aminophenyl)propyl]acetamide

Uniqueness

N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is distinguished by its specific molecular structure, which allows it to interact with a unique set of molecular targets. Its sulfate salt form enhances solubility and stability compared to non-sulfate counterparts, making it particularly valuable for applications requiring aqueous environments .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

276.07799279 g/mol

Monoisotopic Mass

276.07799279 g/mol

Heavy Atom Count

18

Dates

Last modified: 07-27-2023

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